Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide
Description
Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide is a quaternary ammonium compound characterized by a triethoxysilylpropylaminoethyl backbone linked to a trimethylammonium iodide group. The triethoxysilyl moiety enables covalent binding to hydroxylated surfaces (e.g., silica or metal oxides), making it valuable in surface functionalization and catalyst immobilization .
Properties
CAS No. |
67874-63-9 |
|---|---|
Molecular Formula |
C14H33IN2O4Si |
Molecular Weight |
448.41 g/mol |
IUPAC Name |
trimethyl-[2-oxo-2-(3-triethoxysilylpropylamino)ethyl]azanium;iodide |
InChI |
InChI=1S/C14H32N2O4Si.HI/c1-7-18-21(19-8-2,20-9-3)12-10-11-15-14(17)13-16(4,5)6;/h7-13H2,1-6H3;1H |
InChI Key |
KLIIWPAAPKGAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)C[N+](C)(C)C)(OCC)OCC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the triethoxysilylpropylamine intermediate, followed by its reaction with trimethylamine and iodine under controlled conditions. The process is scaled up to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
Chemistry: Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: It is explored for its use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: In the materials science field, it is used in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, and can participate in cross-linking reactions in polymer systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antitumor Research
describes structurally related quaternary ammonium derivatives, including:
- Trimethyl-{2-[(phenazine-1-carbonyl)-amino]-ethyl}-ammonium iodide (2f)
- Trimethyl-{3-[(9-oxo-9H-thioxanthene-4-carbonyl)-amino]-propyl}-ammonium iodide (3g)
Key Comparisons:
| Property | Target Compound | 2f (Phenazine Derivative) | 3g (Thioxanthene Derivative) |
|---|---|---|---|
| Yield | Not reported | 81% | 67% |
| Melting Point | Not reported | 228°C | 245°C |
| GI50 (U87MG Cells) | Not tested | 5.2 µM | 7.8 µM |
| Functional Group | Triethoxysilylpropylaminoethyl | Phenazine-carbonyl | Thioxanthene-carbonyl |
The target compound’s triethoxysilyl group distinguishes it from phenazine/thioxanthene derivatives, which prioritize aromatic π-systems for DNA intercalation and antitumor activity .
Phosphonothiolate Derivatives
, and 8 describe phosphonothiolate-based quaternary ammonium salts, such as O-Ethyl S-2-trimethylammonium ethyl isopropylphosphonothiolate iodide:
| Property | Target Compound | Phosphonothiolate Derivative |
|---|---|---|
| Backbone | Carboxamide | Phosphorylthioethyl |
| Application | Catalysis/surface anchoring | Nerve agent simulants/catalysts |
| Toxicity (LD50, mouse IV) | Not reported | 3050 µg/kg (similar compounds) |
Phosphonothiolates prioritize phosphorus-centered reactivity, whereas the target compound’s silane group enables material science applications .
Polymer-Supported Catalysts
Toxicity Profile
and report an LD50 of 3050 µg/kg (IV, mice) for Trimethyl(3-(2-oxopyrrolidin-1-yl)propyl)ammonium iodide, a structurally similar compound.
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide?
The compound can be synthesized via alkylation or quaternization reactions. A common approach involves reacting a tertiary amine precursor (e.g., 3-(triethoxysilyl)propylamine derivatives) with an α-halo carbonyl compound (e.g., iodoacetamide derivatives) in polar aprotic solvents like acetonitrile. For example, evidence from similar quaternary ammonium iodides (e.g., trimethyl[3-(triethoxysilyl)propyl]ammonium chloride) suggests reflux conditions (60–80°C) for 24–72 hours with a base like triethylamine to neutralize liberated acid . Yield optimization may require purification via column chromatography (hexane/ethyl acetate gradients) .
Q. How is the structure of this compound validated using spectroscopic methods?
Structural confirmation relies on NMR and NMR. Key spectral features include:
- Resonances for the triethoxysilyl group (δ ~1.2 ppm for CH-CH-O, δ ~3.8 ppm for O-CH-CH) .
- Peaks for the ammonium methyl groups (δ ~3.0–3.3 ppm) and the carbonyl group (δ ~170–175 ppm in ) .
- Integration ratios should match expected proton counts (e.g., 9H for three methyl groups on N) .
Advanced Research Questions
Q. How can this compound be applied in recyclable solid-supported catalysts for polymerization?
The triethoxysilyl group enables covalent immobilization onto silica or FeO nanoparticles via silane coupling. For example, in living radical polymerization, the quaternary ammonium iodide moiety acts as a catalytic site, while the silyl group anchors the catalyst to the support. Reaction conditions (e.g., 60°C in THF, 3–6 hours) and monomer ratios (e.g., 70:20:10 MMA/C6MAI/TESPMA) are critical for maintaining catalytic efficiency and preventing leaching .
Q. What methodologies are used to assess its antitumor activity, and how are conflicting cytotoxicity data resolved?
Antitumor potential is evaluated using in vitro assays like MTT on U87MG glioblastoma cells. Cells are incubated with compound concentrations (0.5–20 µM) for 72 hours, followed by optical density measurements at 570 nm. GI values (50% growth inhibition) are calculated via dose-response curves. Contradictions in cytotoxicity data may arise from batch-specific impurities (e.g., unreacted silyl precursors) or solvent residues, necessitating HPLC purity checks (>95%) and orthogonal assays (e.g., apoptosis markers) .
Q. How does the presence of the triethoxysilyl group influence solubility and reactivity in aqueous versus organic media?
The triethoxysilyl group enhances hydrophobicity, limiting aqueous solubility (<10 mg/L at 20°C) but improving compatibility with organic solvents (e.g., THF, acetonitrile). In aqueous media, hydrolysis of ethoxy groups can occur, forming silanol (–Si–OH) species that may aggregate or bind to surfaces. Reactivity in crosslinking reactions (e.g., with hydroxylated substrates) requires controlled humidity and pH .
Data Contradiction Analysis
Q. Why do reported yields vary widely (39–81%) for analogous quaternary ammonium compounds?
Yield discrepancies often stem from:
- Reaction time : Extended durations (>48 hours) improve conversion but risk side reactions (e.g., silane hydrolysis) .
- Purification methods : Column chromatography vs. recrystallization impacts recovery rates .
- Steric hindrance : Bulky substituents (e.g., phenazine moieties) reduce reaction efficiency .
Experimental Design Considerations
Q. What precautions are necessary when handling this compound to ensure stability?
- Store under inert gas (N) at –20°C to prevent iodide oxidation or silane hydrolysis .
- Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., molecular sieves in THF) .
- Monitor for color changes (yellowing indicates degradation) .
Applications in Hybrid Material Synthesis
Q. How can this compound be integrated into silica-polymer hybrids for biomedical applications?
The triethoxysilyl group facilitates sol-gel reactions with tetraethyl orthosilicate (TEOS) to form mesoporous silica composites. These hybrids can encapsulate drugs (e.g., doxorubicin) for controlled release, leveraging the ammonium group’s electrostatic interactions with anionic biomolecules. Pore size and release kinetics are tunable via TEOS/compound ratios (e.g., 1:0.2–0.5 w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
